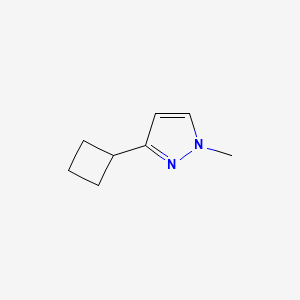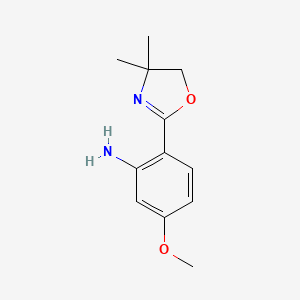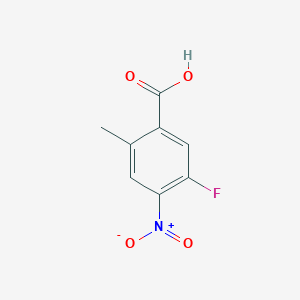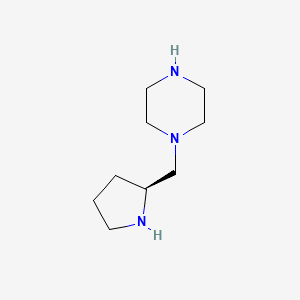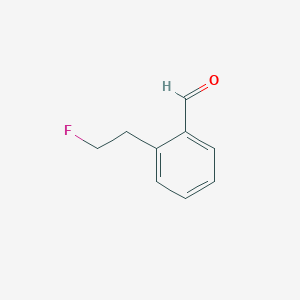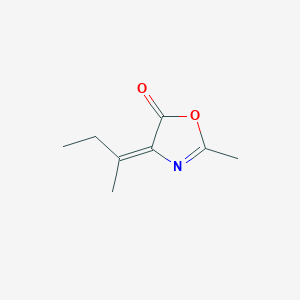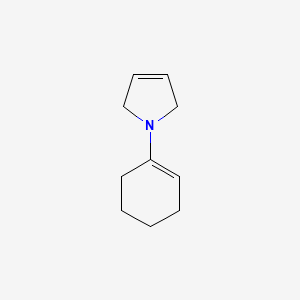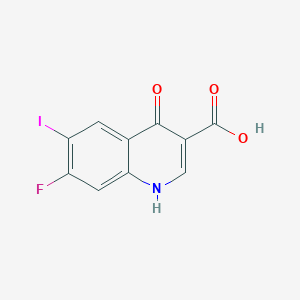
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a fluorinated quinoline derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials, such as liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This can lead to the inhibition of bacterial DNA gyrase, making it effective against bacterial infections. Additionally, the hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolones: These compounds share the quinoline core structure and fluorine substitution, but differ in other functional groups.
Iodoquinolines: Similar in having iodine substitution, but may lack the fluorine and hydroxyl groups.
Hydroxyquinolines: These compounds have hydroxyl groups but may not contain fluorine or iodine
Uniqueness
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is unique due to its combination of fluorine, iodine, and hydroxyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H5FINO3 |
|---|---|
Molekulargewicht |
333.05 g/mol |
IUPAC-Name |
7-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5FINO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
AFCNUYYYMLXAFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1I)F)NC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


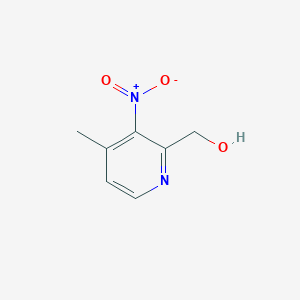
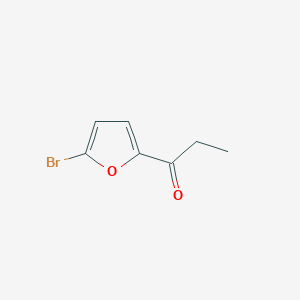
![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)
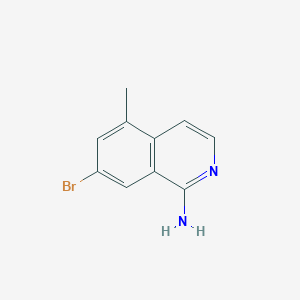
![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
